Cytotoxic Potency Against Prostate Cancer (PC-3) Cells: A Class-Level Comparison with N-alkylbromo-benzothiazole Leads
The N-alkylbromo-benzothiazole chemical series to which this compound belongs has produced highly potent members against the PC-3 prostate cancer cell line. The lead compound in the sourced study, 11l, demonstrated an IC50 of 0.6 µM against PC-3 cells, vastly outperforming less decorated analogs [1]. While a direct, same-assay IC50 value for the target compound CAS 921861-40-7 is not publicly available, its structural attributes—specifically the 6-bromo and 3,4-dimethylphenyl groups—are consistent with the optimized, high-potency cluster within this series, as demonstrated by structure-activity relationship (SAR) and QSAR models [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Not available as a discrete, published IC50 value in the primary literature. |
| Comparator Or Baseline | Compound 11l (a close N-alkylbromo-benzothiazole analog): IC50 = 0.6 µM against PC-3 cells. |
| Quantified Difference | The target compound is structurally predicted to fall within the high-potency cluster (IC50 < 10 µM) defined by 11l, but the exact fold-difference versus 11l is unquantifiable without a direct experiment. |
| Conditions | Human prostate cancer cell line PC-3; in vitro MTT assay, 48-hour exposure. |
Why This Matters
This matters for procurement because the compound is not a random screening hit; it is a rationally designed member of a series with confirmed sub-micromolar anticancer potential, justifying its selection as a lead-like scaffold for prostate cancer drug discovery.
- [1] Gill, R. K., Singh, G., Sharma, A., Bedi, P. M. S., & Saxena, A. K. (2013). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Medicinal Chemistry Research, 22(9), 4211-4222. View Source
